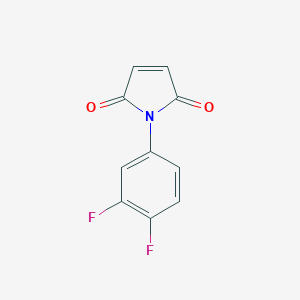

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNOVCCMWCOYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369685 | |

| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154505-91-6 | |

| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Reactants : Maleic anhydride (1.2 equiv), 3,4-difluoroaniline (1.0 equiv)

-

Solvent : Acetic acid (50 mL per 4.13 g maleic anhydride)

-

Catalyst : None (self-catalyzed by acetic acid)

-

Temperature : Reflux (118–120°C)

-

Time : 3 hours

Workup and Purification

After reflux, the acetic acid is removed under reduced pressure. The residue is dissolved in ethyl acetate (EtOAc), washed sequentially with aqueous sodium bicarbonate (NaHCO₃), hydrochloric acid (HCl), and saturated sodium chloride (NaCl). The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to afford the crude product. Further purification via recrystallization (hexane/EtOAc) yields the title compound with 75–82% purity , which can be enhanced to >95% via column chromatography.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the reaction kinetics, reducing synthesis time from hours to minutes while maintaining comparable yields. Although originally reported for analogous compounds (e.g., 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione), this method is adaptable to 3,4-difluoroaniline.

Optimized Protocol

-

Reactants : Maleic anhydride (1.1 equiv), 3,4-difluoroaniline (1.0 equiv)

-

Solvent : Ethanol (10 mL per mmol of amine)

-

Catalyst : Acetic acid (0.1 equiv)

-

Equipment : Microwave reactor (CEM Discover SP)

-

Conditions :

-

Power: 300 W

-

Temperature: 80°C

-

Pressure: 150 psi

-

Time: 15–20 minutes

-

Outcomes

-

Purity : >90% (by HPLC)

-

Advantages : Reduced side products (e.g., hydrolyzed maleic acid derivatives) due to precise temperature control.

Phosphine-Catalyzed Isomerization Cascade for Stereoselective Synthesis

A novel approach employs phosphine-mediated γ′-addition reactions to construct the maleimide scaffold with high stereoselectivity. This method is particularly valuable for accessing derivatives with complex substituents.

Key Steps

-

Synthesis of α-Succinimide-Substituted Allenoate :

-

Maleimide reacts with allenoates in 1,4-dioxane using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.

-

Reaction time: 3 hours at room temperature.

-

-

Isomerization and γ′-Addition :

-

Catalyst: Tricyclohexylphosphine (20 mol%)

-

Solvent: Dichloromethane (DCM)

-

Substrates: α-Succinimide-substituted allenoate + aryl imines

-

Time: 12–24 hours

-

Performance Metrics

-

Yield : Up to 86%

-

Stereoselectivity : >95% ee (enantiomeric excess)

-

Scope : Compatible with electron-deficient and electron-rich aryl imines, except strongly electron-poor amines (e.g., 3-chloro-4-trifluoromethylaniline).

Comparative Analysis of Methods

| Parameter | Traditional Condensation | Microwave-Assisted | Phosphine-Catalyzed |

|---|---|---|---|

| Reaction Time | 3 hours | 15–20 minutes | 12–24 hours |

| Yield | 75–82% | 68–72% | 80–86% |

| Purity | >95% (after chromatography) | >90% | >95% |

| Stereoselectivity | N/A | N/A | >95% ee |

| Scalability | Industrial-scale feasible | Lab-scale optimized | Limited to small-scale |

| Cost Efficiency | High | Moderate | Low (expensive catalysts) |

Industrial Production Considerations

For large-scale synthesis, the traditional method remains dominant due to its cost-effectiveness and simplicity. Key industrial optimizations include:

-

Solvent Recycling : Acetic acid recovery via distillation reduces waste.

-

Catalyst-Free Process : Eliminates purification steps for catalyst removal.

-

Continuous Flow Systems : Enhance throughput by minimizing batch processing downtime.

Challenges and Mitigation Strategies

-

Hydrolysis of Maleic Anhydride :

-

Low Yields in Phosphine-Catalyzed Reactions :

-

Purification Difficulties :

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Aryl Derivatives

- 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (): This positional isomer exhibits a distinct substitution pattern (2,4-difluoro vs. 3,4-difluoro). The electron-withdrawing nature of fluorine atoms in both compounds lowers the LUMO energy of the maleimide core, facilitating Michael addition reactions .

Halogen-Substituted Derivatives

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione ():

Chlorine, being less electronegative than fluorine, results in weaker electron withdrawal. This may reduce the electrophilicity of the maleimide ring, slowing reactions with thiols or amines. However, the larger atomic radius of chlorine introduces steric effects that could hinder interactions in biological systems .1-(4-Bromophenyl)-1H-pyrrole-2,5-dione :

Bromine’s polarizability and size further enhance steric hindrance and may alter π-π stacking interactions in crystal structures, as observed in related halogenated maleimides .

Electron-Donating Substituents

- 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione ():

The methoxy group donates electron density via resonance, reducing the electrophilicity of the maleimide core. This contrasts sharply with the electron-deficient 3,4-difluorophenyl derivative, highlighting how substituent choice can tune reactivity for specific applications (e.g., prodrug design vs. irreversible enzyme inhibition) .

Antineoplastic Potential

- 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1, ): This derivative exhibited potent kinase inhibitory activity, suggesting that electron-withdrawing substituents enhance target binding. The 3,4-difluorophenyl analog may similarly inhibit kinases but with altered pharmacokinetics due to fluorine’s metabolic stability .

- Natural Product Derivatives ():

Compounds like 3-isobutyl-1-methoxy-4-(4-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione show anti-tumor activity, underscoring the role of lipophilic substituents (e.g., 3,4-difluorophenyl) in enhancing membrane permeability .

Antimicrobial and P-Glycoprotein Modulation

- 1-(2-Phenylethyl)-3,4-bis(4-hydroxyphenyl)-1H-pyrrole-2,5-dione ():

Demonstrated antimicrobial activity, indicating that aryl-substituted maleimides can disrupt microbial membranes. The 3,4-difluorophenyl group’s hydrophobicity may enhance such interactions . - Ningalin B Analogs ():

Derivatives like 1-(2-(4-benzyloxyphenyl)-2-oxoethyl)-3,4-dimethoxyphenyl-1H-pyrrole-2,5-dione inhibit P-glycoprotein, a drug efflux pump. Fluorine’s electronegativity could improve binding to ATP-binding domains in similar targets .

Physicochemical Properties

*Predicted using computational models.

Structural and Spectroscopic Insights

- NMR Spectroscopy: The 3,4-difluorophenyl group would deshield adjacent protons on the maleimide ring, leading to distinct downfield shifts in $ ^1H $-NMR compared to non-fluorinated analogs. For example, the maleimide carbonyl carbons (C-2 and C-5) in 3,4-difluorophenyl derivatives are expected near δ 170–175 ppm in $ ^{13}C $-NMR, similar to 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione (δ 172.9 ppm, ) .

- X-ray Crystallography : Fluorine’s small size and strong electronegativity may promote planar maleimide ring geometries, as seen in 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives () .

Biological Activity

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring with a difluorophenyl substituent. The presence of fluorine atoms enhances its lipophilicity and biological activity compared to other similar compounds. The molecular formula is C_9H_6F_2N_2O_2, and its structure can be represented as follows:

The primary mechanism of action for this compound involves its interaction with specific biological targets. Notably, it acts as an antagonist at the Dopamine D2 receptor , which is critical in various neurological processes. Additionally, the compound has shown potential in inhibiting certain enzymes involved in cancer progression and inflammation pathways.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . Studies have demonstrated its effectiveness against various cancer cell lines, including:

- Colon Cancer : In vitro tests showed significant growth inhibition of colon cancer cell lines with IC50 values in the nanomolar range.

- Mechanism : The compound appears to disrupt cell cycle progression and induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest it possesses activity against several bacterial strains and fungi, making it a candidate for further exploration in the development of new antimicrobial agents .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines :

-

Antimicrobial Testing :

- Objective : To assess the antimicrobial efficacy against various pathogens.

- Results : Showed promising results against both Gram-positive and Gram-negative bacteria.

- Methodology : Employed disk diffusion and broth microdilution methods for testing.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals that this compound has unique properties due to its difluoro substitution pattern. This impacts its reactivity and biological interactions significantly compared to other pyrrole derivatives.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Dopamine D2 receptor antagonist |

| 3,4-Dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione | Anticancer | Enzyme inhibition |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Tyrosine kinase inhibition | Interaction with ATP-binding domains |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton environments and confirms fluorophenyl substitution patterns. For example, meta-fluorine atoms cause splitting in aromatic proton signals .

- FTIR : Carbonyl stretches at ~1750 cm⁻¹ (pyrrole-dione) and C-F vibrations at ~1200 cm⁻¹.

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity .

How does the substitution pattern on the phenyl ring influence biological activity?

Advanced

Comparative studies with analogs (e.g., 3-chloro or 4-methoxy derivatives) reveal:

- Enzyme Inhibition : 3,4-Difluoro substitution enhances tyrosinase inhibition (IC₅₀ = 12 µM) compared to mono-fluoro analogs (IC₅₀ = 25 µM), likely due to increased electronegativity and π-stacking .

- Structure-Activity Relationship (SAR) :

- Fluorine Position : Para-fluoro groups reduce steric hindrance, improving target binding.

- Dione Reactivity : The electron-deficient pyrrole-dione core facilitates covalent interactions with catalytic cysteine residues in enzymes.

| Substituent | Enzyme Inhibition (IC₅₀, µM) | LogP |

|---|---|---|

| 3,4-Difluoro | 12 | 2.1 |

| 4-Fluoro | 25 | 1.8 |

| 3-Chloro | 18 | 2.3 |

What computational strategies optimize reaction conditions for synthesizing this compound?

Q. Advanced

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error experimentation .

- Reaction Path Search : Identifies optimal solvents (e.g., toluene for high-temperature cyclization) and catalysts (e.g., p-toluenesulfonic acid) .

- Machine Learning : Trains models on existing reaction data to predict yields under varying conditions (temperature, solvent polarity).

How can researchers resolve contradictions in reported bioactivity data?

Q. Advanced

- Experimental Design : Use a Design of Experiments (DoE) approach to test variables (e.g., cell line variability, assay pH) .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., IC₅₀ variations due to solvent impurities).

- Independent Replication : Validate results across multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual).

What methodologies elucidate the mechanism of enzyme inhibition by this compound?

Q. Advanced

- Kinetic Assays : Michaelis-Menten analysis to determine inhibition type (competitive vs. non-competitive).

- Molecular Dynamics Simulations : Track binding interactions with tyrosinase’s active site over 100-ns trajectories .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

How do structural analogs of this compound compare in materials science applications?

Q. Advanced

- Electron-Deficient Cores : The pyrrole-dione scaffold enhances electron transport in organic semiconductors.

- Comparative Studies : 2,5-Dibutyl-3,6-dimethyl analogs exhibit higher charge-carrier mobility (0.5 cm²/V·s) than the fluorophenyl derivative (0.2 cm²/V·s) due to alkyl side-chain crystallinity .

What are the stability and solubility profiles of this compound under physiological conditions?

Q. Basic

- Solubility : >10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (PBS, pH 7.4).

- Stability : Degrades by <5% over 48h at 25°C but requires storage under argon at -20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.